molecular formula C10H8F3NO B2809501 N-[3-(trifluoromethyl)phenyl]prop-2-enamide CAS No. 1794-20-3

N-[3-(trifluoromethyl)phenyl]prop-2-enamide

Katalognummer: B2809501
CAS-Nummer: 1794-20-3
Molekulargewicht: 215.175
InChI-Schlüssel: AVBCENRBHWYZKE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[3-(Trifluoromethyl)phenyl]prop-2-enamide (CAS 1794-20-3) is a synthetic acrylamide derivative characterized by a phenyl ring substituted with a trifluoromethyl (-CF₃) group at the meta position. Its molecular formula is C₁₀H₈F₃NO (molecular weight: 215.17 g/mol), and it is structurally defined by a conjugated α,β-unsaturated carbonyl system (prop-2-enamide backbone) linked to the 3-(trifluoromethyl)phenyl group . This compound is of significant interest in medicinal chemistry due to its role as a Michael acceptor, enabling interactions with biological nucleophiles such as thiol groups in enzymes or receptors. It has been synthesized via microwave-assisted methods and evaluated for antimicrobial, antimycobacterial, and cytotoxic activities .

Eigenschaften

IUPAC Name

N-[3-(trifluoromethyl)phenyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3NO/c1-2-9(15)14-8-5-3-4-7(6-8)10(11,12)13/h2-6H,1H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVBCENRBHWYZKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CC=CC(=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(trifluoromethyl)phenyl]prop-2-enamide typically involves the reaction of 3-(trifluoromethyl)aniline with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acryloyl chloride. The general reaction scheme is as follows:

3-(trifluoromethyl)aniline+acryloyl chlorideN-[3-(trifluoromethyl)phenyl]prop-2-enamide\text{3-(trifluoromethyl)aniline} + \text{acryloyl chloride} \rightarrow \text{N-[3-(trifluoromethyl)phenyl]prop-2-enamide} 3-(trifluoromethyl)aniline+acryloyl chloride→N-[3-(trifluoromethyl)phenyl]prop-2-enamide

Industrial Production Methods

In an industrial setting, the production of N-[3-(trifluoromethyl)phenyl]prop-2-enamide may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

N-[3-(trifluoromethyl)phenyl]prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

In Vitro Studies
N-[3-(trifluoromethyl)phenyl]prop-2-enamide has been evaluated for its antibacterial properties against various strains, including Staphylococcus aureus and Mycobacterium tuberculosis. The compound demonstrated significant activity, with minimum inhibitory concentrations (MICs) ranging from 0.15 to 5.57 µM against resistant strains such as methicillin-resistant S. aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE) .

Table 1: Antimicrobial Efficacy of N-[3-(trifluoromethyl)phenyl]prop-2-enamide

CompoundTarget OrganismMIC (µM)
1jS. aureus0.15 - 5.57
2pM. marinum0.29 - 2.34
1oE. faecalis2.34 - 44.5

The compound's mechanism of action appears to involve inhibition of bacterial efflux pumps, enhancing the efficacy of existing antibiotics like tetracycline and ciprofloxacin .

Anti-Inflammatory Potential

Research indicates that N-[3-(trifluoromethyl)phenyl]prop-2-enamide exhibits promising anti-inflammatory properties, particularly through the inhibition of the nuclear factor kappa B (NF-κB) pathway. In vitro assays revealed that compounds in this category significantly reduced lipopolysaccharide-induced NF-κB activation, with some derivatives showing effects comparable to prednisone .

Table 2: Anti-Inflammatory Activity

CompoundNF-κB Inhibition (%)TNF-α Reduction (%)
6Moderate10%
17High12.4%

These findings suggest that modifications at specific positions on the anilide core enhance anti-inflammatory activity, with electron-withdrawing groups being particularly beneficial .

Antimalarial Activity

Recent studies have also explored the antimalarial potential of N-arylcinnamanilides, including N-[3-(trifluoromethyl)phenyl]prop-2-enamide. Compounds were screened against Plasmodium falciparum, revealing IC50 values as low as 0.58 µM for certain derivatives, indicating significant antimalarial activity .

Table 3: Antimalarial Activity

CompoundIC50 (µM)
240.58
36Varies

This suggests a potential for development as therapeutic agents against malaria, further emphasizing the versatility of N-[3-(trifluoromethyl)phenyl]prop-2-enamide.

Wirkmechanismus

The mechanism of action of N-[3-(trifluoromethyl)phenyl]prop-2-enamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. This interaction can lead to changes in the protein’s conformation and function, ultimately affecting cellular pathways and processes.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

The biological activity of N-arylcinnamamides is highly dependent on the electronic and steric properties of substituents on both the cinnamoyl and anilide rings. Below is a comparative analysis of key analogues:

Table 1: Key Structural Analogues and Physicochemical Properties
Compound Name (ID) Substituents (Anilide Ring) Substituents (Cinnamoyl Ring) logP* MIC (µM) vs S. aureus Cytotoxicity (THP-1 IC₅₀, µM)
Target Compound (1j) 3-CF₃ 3-CF₃ 3.8 0.15–0.29 >50
(2E)-N-[3,5-bis(CF₃)phenyl]-3-phenylprop-2-enamide (1p) 3,5-bis(CF₃) Phenyl 4.5 0.15–0.29 10–50
(2E)-N-(3-Cl-phenyl)-3-(4-CF₃-phenyl)prop-2-enamide (2f) 3-Cl 4-CF₃ 3.2 1.17–2.34 >50
(2E)-N-(4-F-phenyl)-3-(4-CF₃-phenyl)prop-2-enamide (2d) 4-F 4-CF₃ 2.9 2.34–4.68 >50
(2E)-N-(3,5-Cl₂-phenyl)-3-(3-CF₃-phenyl)prop-2-enamide (1o) 3,5-Cl₂ 3-CF₃ 4.1 0.29–0.58 >50

*logP values estimated from computational models .

Key Observations:

Trifluoromethyl (-CF₃) vs. Chloro (-Cl) Substituents :

  • The target compound (1j) and its dichloro analogue (1o) exhibit comparable MICs against S. aureus (0.15–0.58 µM), but 1j shows lower cytotoxicity (IC₅₀ >50 µM vs. 1o’s IC₅₀ ~10 µM) . This suggests that -CF₃ enhances selectivity by balancing lipophilicity and electronic effects.
  • Chlorinated derivatives (e.g., 2f) exhibit reduced potency (MIC 1.17–2.34 µM), likely due to lower electron-withdrawing capacity compared to -CF₃ .

Position and Number of -CF₃ Groups: Bis-CF₃ substitution (1p) increases lipophilicity (logP 4.5) and potency (MIC 0.15 µM) but raises cytotoxicity (IC₅₀ 10–50 µM) . Mono-CF₃ derivatives (1j) maintain high activity with minimal cytotoxicity, indicating an optimal balance for therapeutic use.

Impact of Fluorine (-F) :

  • Fluorine substitution (2d) reduces activity (MIC 2.34–4.68 µM), likely due to weaker electron-withdrawing effects compared to -CF₃ or -Cl .

Antimicrobial and Antimycobacterial Activity:
  • Gram-Positive Bacteria : The target compound (1j) inhibits S. aureus (MIC 0.15–0.29 µM) and methicillin-resistant S. aureus (MRSA) at similar concentrations, outperforming ampicillin (MIC ~1 µM) .
  • Mycobacteria : Against Mycobacterium marinum, 1j shows MIC 0.29–2.34 µM, comparable to rifampicin .
  • Biofilm Inhibition : 1j reduces S. aureus biofilm formation by >90% at 5 µM, enhancing the efficacy of β-lactam antibiotics .
Cytotoxicity and Selectivity:
  • The target compound exhibits negligible cytotoxicity (IC₅₀ >50 µM) in human monocytic THP-1 cells, whereas dichlorinated (1o) or bis-CF₃ (1p) analogues show moderate toxicity (IC₅₀ 10–50 µM) .

Structure-Activity Relationships (SAR)

  • Lipophilicity : Higher logP correlates with improved membrane penetration and antibacterial activity but increases cytotoxicity. The -CF₃ group optimizes this balance .
  • Electronic Effects : Strong electron-withdrawing groups (-CF₃, -Cl) enhance electrophilicity of the α,β-unsaturated carbonyl, promoting Michael addition with bacterial targets .
  • Substituent Position : Meta-substitution (-CF₃ at C3) maximizes steric compatibility with enzyme active sites, as seen in mycobacterial InhA inhibition .

Biologische Aktivität

N-[3-(trifluoromethyl)phenyl]prop-2-enamide is a compound of significant interest due to its diverse biological activities. This article summarizes the current understanding of its biological activity, including data from various studies, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

N-[3-(trifluoromethyl)phenyl]prop-2-enamide features a trifluoromethyl group, which enhances its lipophilicity, facilitating interactions with biological targets. The presence of this group is crucial for its biological efficacy, as it may influence the compound's ability to penetrate cellular membranes and interact with hydrophobic pockets in proteins.

The compound acts primarily through enzyme inhibition and receptor binding. Its interaction with specific molecular targets can modulate various cellular pathways, affecting processes such as inflammation and microbial resistance. The trifluoromethyl group plays a vital role in enhancing binding affinity to these targets, which can lead to alterations in protein conformation and function .

Antimicrobial Activity

N-[3-(trifluoromethyl)phenyl]prop-2-enamide has been evaluated for its antimicrobial properties against several bacterial strains. Notably, it exhibits:

  • Antistaphylococcal Activity : Minimum inhibitory concentrations (MICs) range from 0.15 to 5.57 µM against Staphylococcus aureus, including methicillin-resistant strains .
  • Antitubercular Activity : The compound demonstrates significant activity against Mycobacterium tuberculosis, with MICs as low as 8 µg/mL .
  • Anti-enterococcal Activity : Effective against Enterococcus spp., with MICs ranging from 2.34 to 44.5 µM .
Microbial Strain MIC (µM) Activity
Staphylococcus aureus0.15 - 5.57Antistaphylococcal
Mycobacterium tuberculosis8Antitubercular
Enterococcus spp.2.34 - 44.5Anti-enterococcal

Anti-inflammatory Potential

Research indicates that N-[3-(trifluoromethyl)phenyl]prop-2-enamide may inhibit the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a critical regulator in inflammatory responses. This suggests potential therapeutic applications in treating inflammatory diseases .

Case Studies and Research Findings

  • In Vitro Studies : A study evaluated the compound against Mycobacterium smegmatis and M. marinum, showing strong inhibition at low concentrations (MICs from 0.29 to 2.34 µM) . These findings highlight its potential as a novel antimicrobial agent.
  • Antidepressant-Like Effects : Another study explored related compounds with similar structures and found that certain derivatives exhibited antidepressant-like effects in animal models by modulating serotonergic pathways . Although not directly tested on N-[3-(trifluoromethyl)phenyl]prop-2-enamide, these results suggest a broader pharmacological potential for compounds in this class.
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of N-arylcinnamanilides indicate that modifications to the phenyl ring significantly affect biological activity, emphasizing the importance of specific substituents in enhancing efficacy against targeted pathogens .

Q & A

Q. What are the optimal synthetic routes for N-[3-(trifluoromethyl)phenyl]prop-2-enamide, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves condensation reactions between 3-(trifluoromethyl)aniline and acryloyl chloride. Microwave-assisted synthesis (40–60°C, 30–60 min) improves yields (up to 85%) compared to traditional heating (6–8 hours, 60–70°C) . Key steps include:

  • Solvent selection : Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance reactivity.
  • Catalysts : Triethylamine or DMAP improves acylation efficiency.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) ensures >95% purity. Table 1 : Comparison of Synthesis Methods
MethodTemperature (°C)Time (h)Yield (%)Purity (%)
Traditional60–706–865–7090–92
Microwave-assisted40–600.5–180–8595–98

Q. Which spectroscopic and chromatographic techniques are critical for structural characterization?

Methodological Answer:

  • NMR : 1^1H and 13^13C NMR confirm the enamide structure (e.g., vinyl proton at δ 6.2–6.8 ppm, amide carbonyl at δ 165–170 ppm) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95%) .
  • Mass Spectrometry : ESI-MS ([M+H]+^+ at m/z 268.1) validates molecular weight .

Q. What preliminary biological assays are recommended for screening bioactivity?

Methodological Answer:

  • Antimicrobial Screening : Broth microdilution assays (CLSI guidelines) against Gram-positive bacteria (e.g., S. aureus ATCC 29213) show MIC values of 0.15–5.57 µM .
  • Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) ensure selective toxicity (IC50_{50} > 50 µM).

Advanced Research Questions

Q. How do substituent modifications influence structure-activity relationships (SAR) in this compound class?

Methodological Answer: SAR studies reveal that:

  • Trifluoromethyl position : Para-substitution on the phenyl ring enhances antimicrobial activity (MIC 0.15 µM) compared to meta-substitution (MIC 1.2 µM) .
  • Electron-withdrawing groups : Bromo or nitro substituents increase bacterial membrane penetration. Table 2 : Substituent Effects on Bioactivity
Substituent (Position)MIC vs. S. aureus (µM)LogP
-CF3_3 (para)0.153.2
-Cl (meta)1.82.9
-OCH3_3 (para)5.62.5

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

Methodological Answer: Contradictions often arise from:

  • Strain variability : Use standardized strains (e.g., ATCC) and validate with clinical isolates .
  • Assay conditions : Control pH (7.4 ± 0.2) and cation-adjusted Mueller-Hinton broth for reproducibility.
  • Data normalization : Express activity as MBC/MIC ratios to distinguish bactericidal vs. bacteriostatic effects.

Q. What strategies improve pharmacokinetic properties, such as solubility and metabolic stability?

Methodological Answer:

  • LogP optimization : Introduce hydrophilic groups (e.g., hydroxyl or morpholine) to reduce LogP from 3.2 to 2.1, enhancing aqueous solubility .
  • Metabolic stability : Incubate with liver microsomes (human/rat) to identify vulnerable sites (e.g., amide hydrolysis). Block degradation via methyl or fluorine substitution .

Mechanistic and Target-Based Questions

Q. What computational methods predict target binding modes and affinity?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina with bacterial enoyl-ACP reductase (PDB: 1BVR) to identify hydrogen bonds between the amide group and Tyr158 .
  • MD simulations : GROMACS simulations (100 ns) assess binding stability under physiological conditions.

Q. How does the trifluoromethyl group influence electronic and steric interactions with biological targets?

Methodological Answer:

  • Electron-withdrawing effect : Enhances binding to hydrophobic pockets (e.g., bacterial FabI enzyme) via dipole interactions.
  • Steric effects : The CF3_3 group’s bulkiness prevents off-target binding to mammalian enzymes .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.